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molecular formula C4H9O5P B8739540 Ethyl phosphonoacetate CAS No. 35752-46-6

Ethyl phosphonoacetate

Cat. No. B8739540
M. Wt: 168.08 g/mol
InChI Key: FSJPQPQXDUGPFV-UHFFFAOYSA-N
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Patent
US04092412

Procedure details

Into 100 ml. of absolute ethanol was placed 28 g. (0.2 mole) of phosphonoacetic acid. The solution was treated with a stream of dry hydrogen chloride at 0° C. for 45 minutes. After refluxing for 3 hours the solution was allowed to stand overnight at room temperature. Evaporation of the solvent yielded a viscous oil, which was dried in vacuo over P2O5 and NaOH.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([CH2:5][C:6]([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].Cl.[CH2:10](O)[CH3:11]>>[P:1]([CH2:5][C:6]([O:8][CH2:10][CH3:11])=[O:7])([OH:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
P(=O)(O)(O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours the solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded a viscous oil, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in vacuo over P2O5 and NaOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
P(=O)(O)(O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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